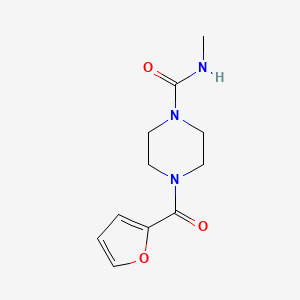
3-(3,4-Dimethylphenyl)adamantane-1-carboxamide
概要
説明
3-(3,4-Dimethylphenyl)adamantane-1-carboxamide is a compound that belongs to the adamantane family, which is known for its unique cage-like structure. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the adamantane core, along with a carboxamide functional group. The adamantane structure is notable for its high stability and rigidity, making it a valuable scaffold in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)adamantane-1-carboxamide typically involves the amidation of 3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid. One common method is the Schotten-Baumann reaction, which involves the reaction of the carboxylic acid with an amine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethylphenyl)adamantane-1-carboxylic acid.
Reduction: Formation of 3-(3,4-dimethylphenyl)adamantane-1-amine.
Substitution: Formation of substituted derivatives on the aromatic ring, such as nitro or bromo compounds.
科学的研究の応用
3-(3,4-Dimethylphenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Industry: Utilized in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework that can interact with various biological receptors. For example, adamantane derivatives are known to interact with NMDA receptors and sigma-2 receptors, which are involved in neurological processes . The presence of the 3,4-dimethylphenyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane scaffold.
Uniqueness
3-(3,4-Dimethylphenyl)adamantane-1-carboxamide is unique due to the presence of the 3,4-dimethylphenyl group, which can impart distinct chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
3-(3,4-dimethylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-16(5-13(12)2)18-7-14-6-15(8-18)10-19(9-14,11-18)17(20)21/h3-5,14-15H,6-11H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWSIJSBQBGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]tetrazolo[1,5-a]quinoxaline](/img/structure/B4438648.png)
![1-(MORPHOLIN-4-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B4438651.png)
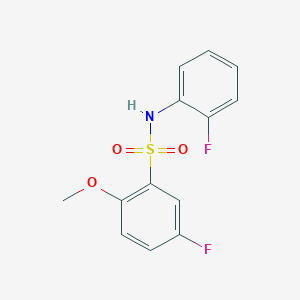
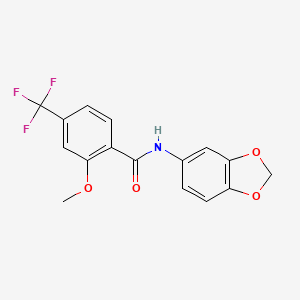
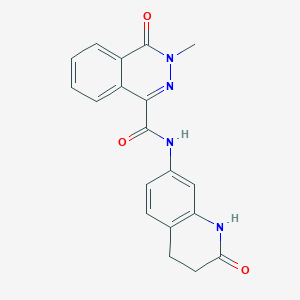
![N-(4-methoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438671.png)
![(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B4438674.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4438684.png)
![N-(3,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438686.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1H-benzimidazole-2-carbonitrile](/img/structure/B4438696.png)
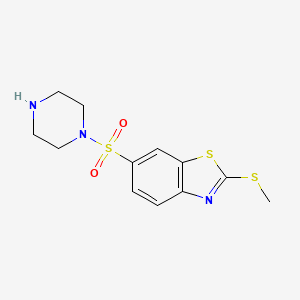
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438710.png)
